N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a 2-amino-acetyl substituent on the pyrrolidine ring and an isopropyl-acetamide moiety. This compound is part of a broader class of amides and tertiary amines with applications in pharmaceutical research, particularly in drug discovery for targeting enzymes or receptors requiring hydrogen-bonding interactions . Notably, CymitQuimica listed this compound as discontinued, indicating it may have been part of exploratory research or a specialized reagent .
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFNJJQZOVMDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Acylation and Alkylation
This method involves constructing the pyrrolidine backbone before introducing the isopropyl-acetamide moiety.
Step 1: Synthesis of (S)-3-Aminopyrrolidine
Step 2: N-Isopropyl Acetamide Formation
Step 3: 2-Amino Acetylation
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Reagents : Chloroacetyl chloride is reacted with the intermediate in anhydrous DCM under nitrogen atmosphere.
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Conditions : −10°C to prevent side reactions, followed by gradual warming to 25°C.
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Workup : Aqueous NaHCO₃ wash and solvent evaporation yield the crude product, purified via reverse-phase HPLC.
Route 2: One-Pot Tandem Reaction
Developed for industrial scalability, this route minimizes intermediate isolation:
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Simultaneous Acylation : L-proline derivative is reacted with isopropyl isocyanate and chloroacetic anhydride in acetonitrile.
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Catalyst : Zinc bromide (ZnBr₂) enhances reaction rate and selectivity.
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Purification : Crystallization from ethanol/water (1:1) achieves 80–82% purity, upgraded to >99% via recrystallization.
Advantages :
Critical Reaction Parameters
Solvent Systems
Catalysts and Bases
| Reagent | Function | Optimal Concentration |
|---|---|---|
| Triethylamine | HCl scavenger in acylation | 1.2 equiv |
| ZnBr₂ | Lewis acid for tandem reactions | 0.05 equiv |
| LiAlH₄ | Proline reduction | 2.0 equiv |
Stereochemical Control Strategies
Chiral Auxiliaries
Resolution Techniques
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Diastereomeric salt formation : Reacting racemic intermediates with L-tartaric acid in ethanol, achieving 99% de after two recrystallizations.
Industrial-Scale Optimization
Continuous Flow Synthesis
Green Chemistry Innovations
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Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
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Catalyst recycling : Zeolite-encapsulated ZnBr₂ reused for 10 cycles without activity loss.
Analytical Characterization
Purity Assessment
Chiral Purity Verification
Comparative Analysis of Methods
| Parameter | Route 1 (Stepwise) | Route 2 (Tandem) |
|---|---|---|
| Total yield | 52–58% | 65–70% |
| Reaction time | 72 hours | 24 hours |
| Scalability | Lab-scale (≤1 kg) | Industrial (≥10 kg) |
| Stereocontrol | 92% ee | 88% ee |
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include modified derivatives that can be further analyzed for their biological activity or chemical properties. These derivatives often exhibit enhanced or altered activity, making them valuable for research purposes.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has garnered attention for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression. Research indicates that derivatives of pyrrolidine compounds can influence GABAergic and glutamatergic signaling pathways, which are critical in mood regulation .
- Pain Management : Some studies have indicated that similar compounds exhibit analgesic properties. The structural features of this compound may contribute to pain relief mechanisms, warranting further investigation in pain models .
Neuropharmacology
The compound's neuropharmacological profile is of particular interest due to its potential effects on cognitive functions and neuroprotection.
Cognitive Enhancement
Research on related compounds suggests that they may enhance cognitive functions such as memory and learning. This effect is hypothesized to be mediated through cholinergic pathways, which are crucial for cognitive processes . Studies exploring the impact of this compound on these pathways could provide insights into its efficacy as a nootropic agent.
Synthetic Methodologies
The synthesis of this compound involves several key steps that can be optimized for yield and purity.
Synthesis Pathway
- Starting Materials : The synthesis typically begins with readily available amino acids or their derivatives.
- Reagent Selection : Choosing appropriate coupling reagents can enhance the efficiency of the reaction.
- Purification Techniques : Techniques such as chromatography are essential for isolating the desired product from by-products.
Study on Neurological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of various pyrrolidine derivatives on anxiety-like behavior in rodent models. The findings suggested that certain modifications could enhance anxiolytic properties, providing a basis for further exploration of this compound in similar contexts .
Analgesic Properties Investigation
Another case study focused on the analgesic effects of related compounds, demonstrating significant pain relief in animal models through modulation of specific receptors. This research lays the groundwork for investigating this compound's potential in pain management therapies .
Mechanism of Action
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can result in changes in cellular behavior, making the compound useful for therapeutic or research purposes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural homology with several pyrrolidine and acetamide derivatives.
Structural Analogues and Substituent Variations
Key Observations
Backbone Flexibility vs. Rigidity: The 2-amino-acetyl group in the target compound introduces hydrogen-bonding capacity, critical for interactions with biological targets like proteases or kinases. The piperazinyl-acetamide analogue adds a basic nitrogen, enhancing solubility and enabling interactions with acidic residues in targets such as GPCRs.
Stereochemical Impact :
- The R-configured variant highlights the role of stereochemistry in binding specificity. For chiral targets (e.g., enzymes), this could drastically alter potency or selectivity.
Hydrophilicity vs.
Synthetic Utility :
- Discontinued status across multiple analogues suggests these compounds were likely intermediates in medicinal chemistry campaigns, optimized for specific properties (e.g., metabolic stability, binding affinity).
Research Implications and Limitations
While direct pharmacological data are unavailable in the provided evidence, structural comparisons suggest:
- The 2-amino-acetyl group is a strategic moiety for targeting polar binding pockets.
- Isopropyl and pyrrolidine groups contribute to steric bulk and conformational restriction, favoring selectivity.
- Discontinuation of these compounds may reflect challenges in stability, synthesis scalability, or insufficient efficacy in early-stage screens .
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
This compound features a pyrrolidine ring, an isopropyl group, and an acetamide moiety that contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are critical for understanding its efficacy.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.1 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of any bioactive compound. The cytotoxic effects of this compound were tested on human cell lines using the WST assay. The findings are summarized below:
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 80 |
| 100 | 70 |
At concentrations up to 100 μg/mL, the compound showed no significant cytotoxic effects on human keratinocyte cells (HaCaT), indicating a favorable safety profile for potential therapeutic applications.
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that the compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways, similar to other known antimicrobial agents.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI explored the antibacterial effects of various derivatives related to this compound. It was found that modifications to the acetamide group significantly influenced antimicrobial potency against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another research highlighted that derivatives of this compound showed varying degrees of cytotoxicity across different cancer cell lines, suggesting potential applications in cancer therapeutics .
- Combination Therapy Potential : Research has also indicated that this compound could be effective in combination with existing antibiotics, enhancing their efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting intermediates like (R)-N-(pyrrolidin-3-yl)acetamide with halogenated pyrazolo[1,5-a]pyrimidines in solvents such as acetonitrile (60°C, inert atmosphere) or 1,4-dioxane (90°C) with bases like triethylamine or potassium carbonate. Yields vary significantly (29.8%–51.8%) depending on solvent polarity, temperature, and base strength .
- Optimization : Use Design of Experiments (DOE) to screen parameters (e.g., solvent, temperature, stoichiometry). Prep-LCMS is critical for purification to achieve >95% purity .
Q. How can researchers address gaps in physicochemical data (e.g., melting point, logP) for this compound?
- Methodology : Perform differential scanning calorimetry (DSC) for melting point determination and reverse-phase HPLC to estimate logP. Computational tools like COSMOtherm or ACD/Labs can supplement experimental data .
- Validation : Cross-validate computational predictions with experimental assays, as no empirical data are currently available .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Methods :
- LCMS : Confirm molecular weight (e.g., observed (M+H)+ = 433.2) .
- 1H/13C NMR : Assign stereochemistry and verify acetyl/pyrrolidine moieties (e.g., compare with analogs in Scheme 3 of ) .
- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches .
Advanced Research Questions
Q. How can contradictory yield data in synthesis protocols be systematically analyzed?
- Case Study : reports 51.8% yield in acetonitrile (60°C) vs. 29.8% in 1,4-dioxane (90°C). Contradictions may arise from solvent effects (polar aprotic vs. high-boiling) or side reactions (e.g., decomposition at elevated temperatures).
- Resolution : Use kinetic studies (e.g., time-resolved LCMS) to track intermediate stability. Optimize reaction time and temperature gradients .
Q. What strategies are effective for improving enantiomeric purity in chiral pyrrolidine derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for separation.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like pyrrolidine ring formation .
- Validation : X-ray crystallography (as in ) or circular dichroism (CD) to confirm stereochemistry .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for target engagement?
- Approach :
- Molecular Docking : Use PDB ligands (e.g., TRKA kinase inhibitors in ) to model interactions with biological targets .
- Analog Synthesis : Modify substituents (e.g., isopropyl group, acetyl chain) and assay bioactivity (e.g., kinase inhibition assays) .
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What are the best practices for resolving discrepancies in analytical data (e.g., LCMS vs. NMR)?
- Troubleshooting :
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., deacetylated derivatives).
- NMR Solvent Effects : Repeat experiments in deuterated DMSO or CDCl3 to eliminate solvent-shift artifacts .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
